![molecular formula C12H18O5 B14634279 Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate CAS No. 54460-32-1](/img/structure/B14634279.png)
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes an ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst. The reaction typically requires controlled temperatures and may involve intermediate steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester or ketone groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Methyl 2-bromo-3-[1-(ethoxycarbonyl)-2-oxocyclopentyl]propanoate: A related compound with a bromine substituent, used in similar synthetic applications
Uniqueness
Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is unique due to its combination of ester and ketone functionalities within a cyclopentane ring. This structure provides distinct reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
54460-32-1 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 1-(2-acetyloxyethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(15)12(6-4-5-10(12)14)7-8-17-9(2)13/h3-8H2,1-2H3 |
Clave InChI |
ZWIBFVJCJFZCOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC1=O)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


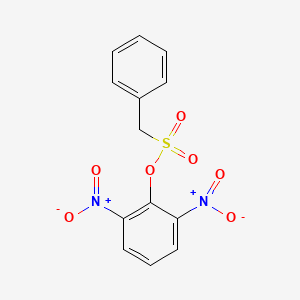

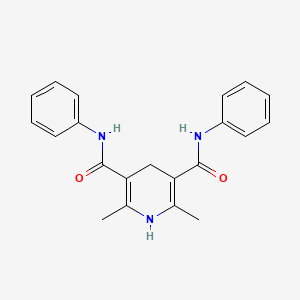
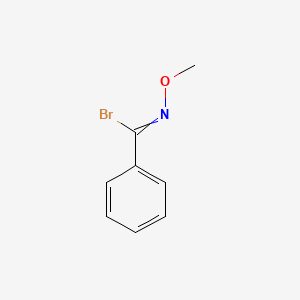
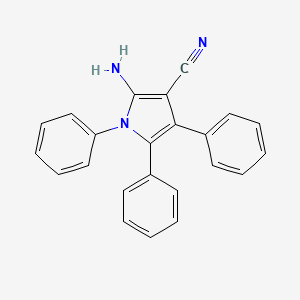
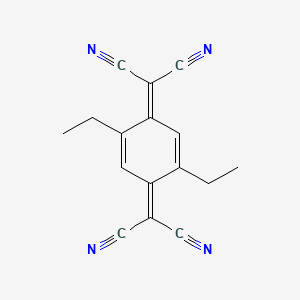
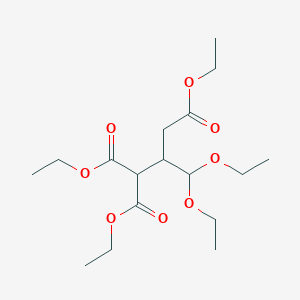
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
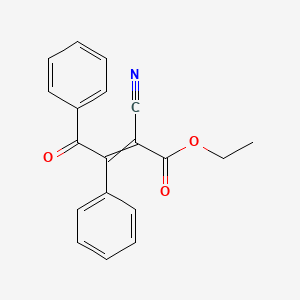
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
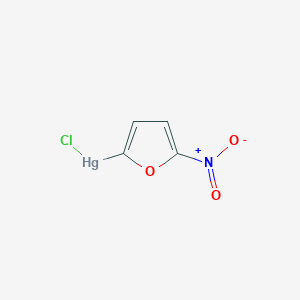
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
